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Compound of Interest

Compound Name: 5-Bromo-4,6-dichloropyrimidine

Cat. No.: B1266721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 68797-61-5

This technical guide provides a comprehensive overview of 5-Bromo-4,6-dichloropyrimidine,

a key building block in synthetic and medicinal chemistry. This document details its

physicochemical properties, experimental protocols for its synthesis and key reactions, and its

role in the development of targeted therapeutics, particularly in the context of endothelin

receptor antagonism and kinase inhibition.

Physicochemical Properties
5-Bromo-4,6-dichloropyrimidine is a halogenated pyrimidine derivative with the chemical

formula C₄HBrCl₂N₂.[1] Its structure, featuring three reactive halogen substituents, makes it a

versatile intermediate for the synthesis of a wide array of more complex molecules. The

differential reactivity of the bromine and chlorine atoms allows for selective and sequential

chemical modifications.

A summary of its key physicochemical properties is presented in the table below:
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Property Value Reference

CAS Number 68797-61-5 [1]

Molecular Formula C₄HBrCl₂N₂ [1]

Molecular Weight 227.87 g/mol [1]

Appearance
White to off-white crystalline

solid

Melting Point 75-76 °C [1]

Boiling Point 294.6 ± 35.0 °C at 760 mmHg [1]

Density 2.0 ± 0.1 g/cm³ [1]

SMILES Clc1ncnc(Cl)c1Br [2]

InChI Key
BKLHHTTZTSYHBV-

UHFFFAOYSA-N
[1]

Synthesis and Reactions
While a specific, detailed protocol for the direct synthesis of 5-Bromo-4,6-dichloropyrimidine
is not readily available in the cited literature, its synthesis can be inferred from standard

bromination reactions of pyrimidine rings. A plausible and commonly employed method would

involve the direct bromination of 4,6-dichloropyrimidine.

Experimental Protocol: Synthesis of 5-(4-
bromophenyl)-4,6-dichloropyrimidine
A closely related and well-documented synthesis is that of 5-(4-bromophenyl)-4,6-

dichloropyrimidine, a key intermediate in the production of the drug Macitentan.[3][4][5][6][7]

This multi-step synthesis provides valuable insight into the chemistry of the 4,6-

dichloropyrimidine core.

Materials:

p-bromophenylacetic acid
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Methanol

Solid acid catalyst (e.g., sulfated zirconia)

Dimethyl carbonate

Sodium methoxide

Formamidine hydrochloride

Phosphorus oxychloride (POCl₃)

Toluene

N,N-dimethylaniline

Procedure:

Esterification: p-bromophenylacetic acid is esterified with methanol in the presence of a solid

acid catalyst to yield methyl p-bromophenylacetate.[3]

Condensation: The resulting ester is then reacted with dimethyl carbonate in the presence of

sodium methoxide to form 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester.

Cyclization: The malonic ester derivative is cyclized with formamidine hydrochloride to

produce 5-(4-bromophenyl)-4,6-dihydroxypyrimidine.[3]

Chlorination: The dihydroxypyrimidine is chlorinated using a mixture of phosphorus

oxychloride, toluene, and N,N-dimethylaniline to yield the final product, 5-(4-

bromophenyl)-4,6-dichloropyrimidine.[6]

Key Reactions: Suzuki-Miyaura Coupling
The bromine atom at the 5-position of the pyrimidine ring is particularly amenable to palladium-

catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a

powerful tool for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents.

General Protocol for Suzuki-Miyaura Coupling:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://patents.google.com/patent/US10556871B1/en
https://patents.google.com/patent/US10556871B1/en
https://patents.google.com/patent/CN108997223B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

5-Bromo-4,6-dichloropyrimidine (or a derivative)

Aryl or heteroaryl boronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃, K₃PO₄)

Solvent system (e.g., 1,4-dioxane/water)

Procedure:

To a reaction vessel under an inert atmosphere, add the 5-bromopyrimidine derivative, the

boronic acid, the palladium catalyst, and the base.

Add the degassed solvent system.

Heat the reaction mixture with stirring until the starting material is consumed (monitored by

TLC or LC-MS).

Upon completion, cool the reaction mixture and perform an aqueous workup.

The product is then extracted with an organic solvent, dried, and purified, typically by column

chromatography.

Applications in Drug Development
5-Bromo-4,6-dichloropyrimidine and its derivatives are pivotal intermediates in the synthesis

of pharmacologically active molecules, most notably endothelin receptor antagonists and

various kinase inhibitors.

Endothelin Receptor Antagonism and Macitentan
A derivative of 5-Bromo-4,6-dichloropyrimidine is a key precursor in the synthesis of

Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial

hypertension (PAH).[8] Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects
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through two receptor subtypes, ETₐ and ETₑ.[1] In PAH, elevated levels of ET-1 contribute to

vasoconstriction, cell proliferation, fibrosis, and inflammation. Macitentan acts by blocking both

ETₐ and ETₑ receptors, thereby inhibiting the detrimental effects of ET-1.[1][9]
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Endothelin Receptor Signaling and Macitentan Inhibition.

Kinase Inhibition
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry,

frequently serving as the core of various kinase inhibitors.[10] Pyrimidine derivatives can act as

ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases, thereby blocking

their catalytic activity. Dysregulation of kinase activity is a hallmark of many diseases, including

cancer. Derivatives of 5-Bromo-4,6-dichloropyrimidine can be synthesized to target specific

kinases involved in oncogenic signaling pathways, such as Aurora kinases, Src kinase, and

cyclin-dependent kinases (CDKs).[11][12][13]
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General Synthetic Workflow for Pyrimidine-based Kinase Inhibitors.
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Conclusion
5-Bromo-4,6-dichloropyrimidine is a valuable and versatile chemical intermediate with

significant applications in the synthesis of pharmaceuticals. Its unique substitution pattern

allows for the strategic and selective introduction of various functional groups, making it an

ideal starting material for the construction of complex molecules targeting important biological

pathways. The successful development of drugs like Macitentan and the broad potential of

pyrimidine-based kinase inhibitors underscore the importance of this compound in modern drug

discovery and development. This guide provides a foundational understanding of its properties,

synthesis, and applications, intended to support the research and development efforts of

scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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